![molecular formula C11H8Cl2N2O2S2 B2628573 Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate CAS No. 400082-17-9](/img/structure/B2628573.png)
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate
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Description
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. The InChI code for “Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate” is 1S/C11H8Cl2N2O2S2/c1-17-9(16)5-18-11-10(14-15-19-11)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate”, the molecular weight is 335.23 . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Cyclization and Pharmacological Properties
Research on compounds involving thiadiazole derivatives has shown their capability to undergo cyclization, leading to the formation of triazole and thiadiazole derivatives with potential pharmacological properties. For instance, Maliszewska-Guz et al. (2005) explored the cyclization of thiosemicarbazides to triazole and thiadiazole derivatives, highlighting their pharmacological investigations to determine effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).
Antimicrobial Agents
The synthesis of formazans from Mannich base derivatives of thiadiazoles has been studied for their antimicrobial properties. Sah et al. (2014) demonstrated how these compounds show moderate activity against pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents (Sah et al., 2014).
Chemical TransformationsNedolya et al. (2018) investigated the transformations of dihydropyridine derivatives under acid catalysis, leading to unexpected derivatives with potential applications in chemical synthesis (Nedolya et al., 2018). This highlights the chemical versatility of compounds related to "Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate."
Synthesis and Pharmacological Evaluation
The systematic efforts in synthesizing N-substituted oxadiazole derivatives reveal their potential as anti-bacterial agents against both gram-negative and gram-positive bacteria, as well as their moderate inhibitory effects on enzymes, indicating their pharmacological significance (Siddiqui et al., 2014).
Antihypertensive Agents
The synthesis of thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate has been explored for their antihypertensive α-blocking activity, demonstrating the potential medicinal applications of thiadiazole derivatives (Abdel-Wahab et al., 2008).
properties
IUPAC Name |
methyl 2-[4-(3,4-dichlorophenyl)thiadiazol-5-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S2/c1-17-9(16)5-18-11-10(14-15-19-11)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYBCZNNJYZXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(N=NS1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate |
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